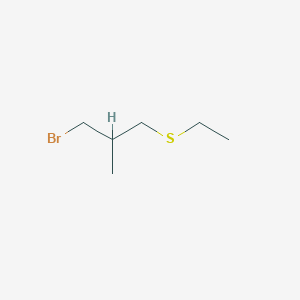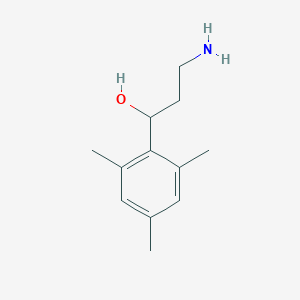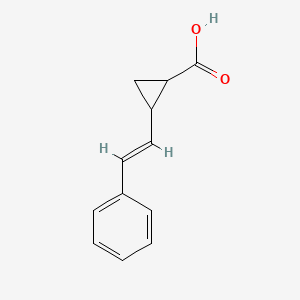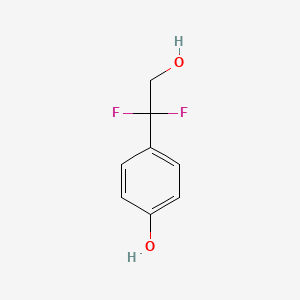
4-(1,1-Difluoro-2-hydroxyethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-Difluoro-2-hydroxyethyl)phenol is a fluorinated organic compound with the molecular formula C8H8F2O2 and a molecular weight of 174.1 g/mol This compound is characterized by the presence of a phenol group substituted with a 1,1-difluoro-2-hydroxyethyl group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Difluoro-2-hydroxyethyl)phenol can be achieved through several synthetic routes. One common method involves the fluorination of a suitable precursor, such as a styrene derivative, using a reagent system composed of μ-oxo-bis[trifluoroacetato(phenyl)iodine] or PhI(OCOCF3)2 and a pyridine·HF complex . This reaction typically proceeds under mild conditions and yields the desired difluorinated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure high purity and quality for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,1-Difluoro-2-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxyethyl derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Hydroxyethyl derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-(1,1-Difluoro-2-hydroxyethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the unique properties imparted by the fluorine atoms.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 4-(1,1-Difluoro-2-hydroxyethyl)phenol is largely dependent on its interactions with molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the phenol ring can participate in π-π interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4-(1,1-dimethylpropyl): A phenol derivative with a different substituent at the para position.
2,4-Difluorophenol: A difluorinated phenol with fluorine atoms at different positions on the aromatic ring.
4-Fluoro-2-[(1S)-1-hydroxyethyl]phenol: A similar compound with a single fluorine atom and a hydroxyethyl group.
Uniqueness
4-(1,1-Difluoro-2-hydroxyethyl)phenol is unique due to the specific positioning of the difluoro and hydroxyethyl groups, which can significantly influence its chemical reactivity and physical properties. The presence of two fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H8F2O2 |
|---|---|
Poids moléculaire |
174.14 g/mol |
Nom IUPAC |
4-(1,1-difluoro-2-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H8F2O2/c9-8(10,5-11)6-1-3-7(12)4-2-6/h1-4,11-12H,5H2 |
Clé InChI |
VDTBCKDQUKMYCF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(CO)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


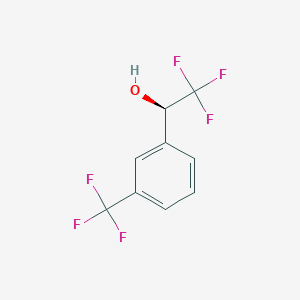
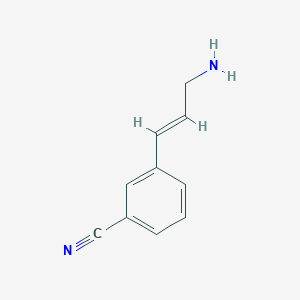
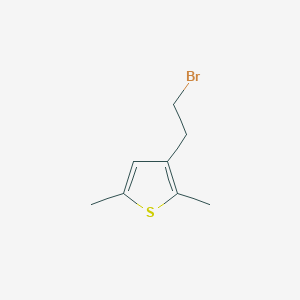
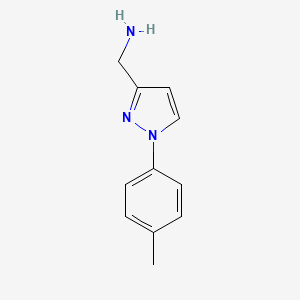
![8-(Bromomethyl)-6-chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepine](/img/structure/B13601366.png)
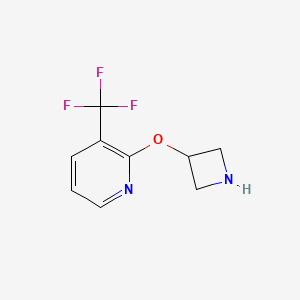
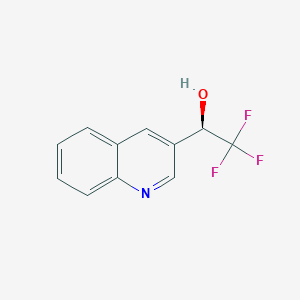
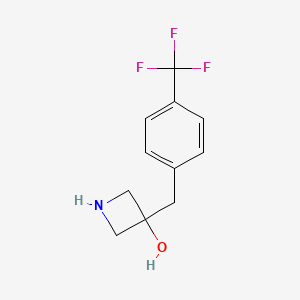
![[3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13601395.png)
